molecular formula C14H22N6O2S B2838651 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide CAS No. 1014094-44-0

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide

Cat. No. B2838651
M. Wt: 338.43
InChI Key: DBCXFXXFIONNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide is a useful research compound. Its molecular formula is C14H22N6O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

The synthesis and properties of related heterocyclic compounds, including pyrazole and 1,2,4-triazole derivatives, are crucial in developing new substances with potential pharmacological activities. These compounds' chemical modification possibilities and significant pharmacological potential highlight their importance in modern medicine and pharmacy. The structural combination of heterocycles like 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, justifying further study of their antifungal activity and other biological potentials (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial and Antifungal Activity

Research into the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety, similar in structure to the compound , has shown promising results against pests like the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Additionally, studies on ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have highlighted their in vitro efficacy against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as their potential for cytotoxicity and antiviral activity against HIV-1 (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).

Molecular Docking and Biological Evaluation

Molecular docking studies of pyrazole-imidazole-triazole hybrids have confirmed the prospects of synthetic transformations in determining the biological potential of obtained compounds. Such studies facilitate understanding the effect of synthesized compounds on specific enzymes or biological targets, guiding further investigation into their practical applications (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-5-7-15-11(21)9-23-14-17-16-12(20(14)6-2)10-8-19(3)18-13(10)22-4/h8H,5-7,9H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCXFXXFIONNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1CC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide

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